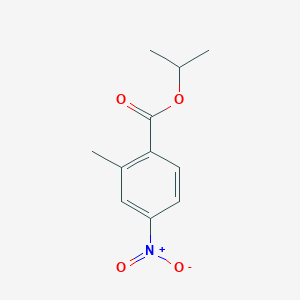

Propan-2-yl 2-methyl-4-nitrobenzoate

Description

Propan-2-yl 2-methyl-4-nitrobenzoate is an aromatic ester compound characterized by a nitro group at the para position and a methyl group at the ortho position of the benzoate ring, esterified with a propan-2-yl (isopropyl) group. Its molecular formula is C₁₂H₁₃NO₄, with a molecular weight of 235.24 g/mol (calculated). The nitro group confers strong electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the methyl group enhances steric hindrance and lipophilicity. This compound is primarily utilized in chemical research, particularly in studies exploring structure-activity relationships (SAR) and as a precursor in pharmaceutical synthesis .

Properties

CAS No. |

62621-11-8 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

propan-2-yl 2-methyl-4-nitrobenzoate |

InChI |

InChI=1S/C11H13NO4/c1-7(2)16-11(13)10-5-4-9(12(14)15)6-8(10)3/h4-7H,1-3H3 |

InChI Key |

HVAVFDHRABCTLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-methyl-4-nitrobenzoate typically involves the esterification of 2-methyl-4-nitrobenzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-methyl-4-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: 2-methyl-4-aminobenzoate

Reduction: 2-methyl-4-nitrobenzoic acid and isopropanol

Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Propan-2-yl 2-methyl-4-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-methyl-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which may further interact with biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Propan-2-yl 2-methyl-4-nitrobenzoate with structurally related aromatic esters, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | C₁₂H₁₃NO₄ | 2-methyl, 4-nitro | 235.24 | High lipophilicity, steric hindrance |

| Methyl 4-nitrobenzoate | C₈H₇NO₄ | 4-nitro | 181.15 | Simpler structure, lower molecular weight |

| Propan-2-yl 4-nitrobenzoate | C₁₀H₁₁NO₄ | 4-nitro | 209.20 | Lacks methyl group; higher solubility |

| Methyl 4-amino-2-methyl-5-nitrobenzoate | C₁₀H₁₂N₂O₄ | 2-methyl, 4-amino, 5-nitro | 224.21 | Amino group enhances polarity |

| Ethyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate | C₁₈H₂₅N₃O₈ | 4-methoxy, 5-morpholinopropoxy | 411.41 | Complex substituents; potential CNS activity |

Key Comparisons

Substituent Effects on Reactivity and Solubility The methyl group at the ortho position in this compound increases steric hindrance, reducing reaction rates in nucleophilic substitutions compared to unmethylated analogs like Propan-2-yl 4-nitrobenzoate . The nitro group at the para position stabilizes the aromatic ring through resonance and inductive effects, making the compound less reactive toward electrophilic substitution compared to analogs with electron-donating groups (e.g., Methyl 4-amino-2-methyl-5-nitrobenzoate) . Solubility: this compound exhibits lower aqueous solubility than Methyl 4-nitrobenzoate due to the bulky isopropyl group, which enhances lipophilicity .

Biological Activity Antimicrobial Properties: this compound shows moderate antimicrobial activity against Gram-positive bacteria, comparable to Methyl 4-nitrobenzoate. However, the addition of a methyl group reduces bioavailability compared to amino-substituted derivatives like Methyl 4-amino-2-methyl-5-nitrobenzoate, which exhibit enhanced membrane penetration . Enzyme Inhibition: The nitro group facilitates interactions with enzyme active sites, particularly oxidoreductases. Ethyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate, with a morpholine group, demonstrates superior inhibitory effects on tyrosine kinases due to additional hydrogen-bonding interactions .

Synthetic Pathways this compound is synthesized via Fischer esterification of 2-methyl-4-nitrobenzoic acid with isopropyl alcohol under acidic conditions. This method contrasts with the Schotten-Baumann reaction used for Methyl 4-nitrobenzoate, which employs methyl chloride and aqueous base . Modifications, such as introducing a morpholine group (as in Ethyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate), require multi-step synthesis involving nucleophilic aromatic substitution .

Discussion of Unique Features

- Steric and Electronic Effects : The methyl group at the ortho position in this compound disrupts coplanarity of the nitro group with the aromatic ring, reducing conjugation efficiency. This results in a hypsochromic shift in UV-Vis spectra compared to para-nitro analogs .

- Thermal Stability : The compound decomposes at ~220°C , higher than Methyl 4-nitrobenzoate (~180°C), due to increased van der Waals interactions from the isopropyl group .

- Crystallography : The nitro group participates in C–H···O hydrogen bonds , forming a herringbone pattern in the crystal lattice, as observed in related nitroaromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.